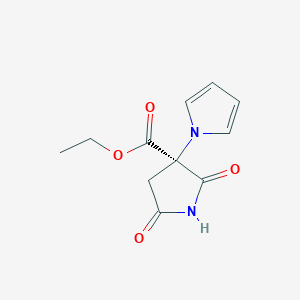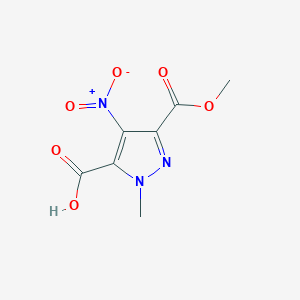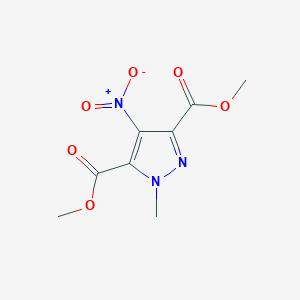
2,4,6-Triphenylpyrylium
Descripción general
Descripción
2,4,6-Triphenylpyrylium is a chemical compound known for its unique structure and properties. It belongs to the class of pyrylium salts, which are six-membered cationic heterocycles containing a positively charged oxygen atom. This compound is widely used in various fields due to its excellent absorption, fluorescence, and electron transfer properties .
Métodos De Preparación
2,4,6-Triphenylpyrylium can be synthesized through several methods. One common synthetic route involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in 1,2-dichloroethane at 70-75°C, followed by refluxing for one hour. The product is then crystallized and purified . Another method involves the reaction of benzaldehyde with acetophenone under basic conditions to form a 1,5-diketone precursor, which is then cyclized to form the pyrylium salt .
Análisis De Reacciones Químicas
2,4,6-Triphenylpyrylium undergoes various chemical reactions, including:
Oxidation: It can act as a sensitizer for photooxidation reactions, such as the oxidation of catechol.
Reduction: It participates in electron transfer reactions, where it can be reduced to form radical intermediates.
Substitution: It reacts with heterocyclic amines to form quaternary pyridinium salts.
Common reagents used in these reactions include fluoboric acid, benzaldehyde, acetophenone, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Triphenylpyrylium has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenylpyrylium involves electron transfer processes. In photooxidation reactions, it absorbs visible light and undergoes excitation to form a highly reactive excited state. This excited state can then transfer an electron to a substrate, leading to the formation of radical intermediates and subsequent chemical transformations . The electron transfer between the pyrylium cation and various anions or substrates is a key aspect of its reactivity .
Comparación Con Compuestos Similares
2,4,6-Triphenylpyrylium is compared with other pyrylium salts, such as 2,4,6-trimethylpyrylium and 2,4,6-tris(4-methoxyphenyl)pyrylium. While all these compounds share a similar core structure, this compound is unique due to its higher stability and stronger absorption in the visible range . This makes it particularly useful in applications requiring strong photophysical properties.
Similar compounds include:
- 2,4,6-Trimethylpyrylium
- 2,4,6-Tris(4-methoxyphenyl)pyrylium
- 2,4,6-Tri(p-tolyl)pyrylium
These compounds differ in their substituents, which influence their reactivity and applications.
Propiedades
IUPAC Name |
2,4,6-triphenylpyrylium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOUUEWPLMNUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17O+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol](/img/structure/B3243762.png)


![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)



![2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole](/img/structure/B3243821.png)


